4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15326894
Molecular Formula: C22H22BrN3O5
Molecular Weight: 488.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22BrN3O5 |
|---|---|
| Molecular Weight | 488.3 g/mol |
| IUPAC Name | 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C22H22BrN3O5/c1-30-9-5-8-26-20(12-10-14(23)21(28)16(11-12)31-2)17-18(24-25-19(17)22(26)29)13-6-3-4-7-15(13)27/h3-4,6-7,10-11,20,27-28H,5,8-9H2,1-2H3,(H,24,25) |
| Standard InChI Key | KUSNLBSYMYJRDF-UHFFFAOYSA-N |
| Canonical SMILES | COCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C(=C4)Br)O)OC |
Introduction
The compound 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule featuring a dihydropyrrolo-pyrazolone framework. This structure is characterized by the presence of multiple functional groups, including bromine, hydroxy, and methoxy substituents, which contribute to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step routes. Common methods include condensation reactions and cyclization processes to form the pyrrolo-pyrazolone ring system. The specific conditions and reagents used can vary depending on the desired substituents and the efficiency of the reaction.
Biological Activity and Applications
This compound is of interest for its potential pharmacological properties, particularly due to its complex structure and the presence of multiple functional groups. Interaction studies often focus on its binding affinity with enzymes or receptors, which could lead to applications in drug development.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-4-hydroxy-5-methoxyphenylpyrazole | Similar pyrazole core | Antimicrobial |
| 5-Methylpyrazolone | Methyl substitution on pyrazolone | Analgesic |
| 2-Hydroxyphenylpyrazole | Hydroxy substitution | Anticancer |
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on understanding its biological activity and potential therapeutic applications. The unique combination of substituents and the dihydropyrrolo-pyrazolone framework may enhance its biological activity compared to simpler derivatives. Further studies are needed to fully explore its pharmacological properties and potential uses in medicine.
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